Phenyltrimethylammonium bromide chemical properties and structure
Phenyltrimethylammonium bromide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of phenyltrimethylammonium (B184261) bromide. The information is curated for professionals in research and development, with a focus on data clarity and practical experimental insights.
Core Chemical Properties
Phenyltrimethylammonium bromide, a quaternary ammonium (B1175870) salt, exists as a white to off-white crystalline solid. It is characterized by its hygroscopic nature and solubility in polar solvents such as water and ethanol.[1]
Physicochemical Data
The fundamental physicochemical properties of phenyltrimethylammonium bromide are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄BrN | [2][3] |
| Molecular Weight | 216.12 g/mol | [2][3] |
| Melting Point | 215 °C (decomposes) | [2][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility | Soluble in water and alcohols | [1] |
Structural Identifiers
For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.
| Identifier Type | Identifier | Source |
| IUPAC Name | trimethyl(phenyl)azanium;bromide | [4] |
| SMILES | C--INVALID-LINK--(C)C1=CC=CC=C1.[Br-] | [4] |
| InChI | InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | [4] |
| CAS Number | 16056-11-4 | [2] |
Chemical Structure
The structure of phenyltrimethylammonium bromide consists of a quaternary ammonium cation, where the nitrogen atom is bonded to three methyl groups and one phenyl group, and a bromide anion.
Caption: Chemical structure of phenyltrimethylammonium bromide.
Synthesis and Experimental Protocols
General Synthesis Workflow
Phenyltrimethylammonium bromide is typically synthesized via the quaternization of N,N-dimethylaniline with methyl bromide. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl bromide, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium salt.
Caption: Generalized synthesis workflow for phenyltrimethylammonium bromide.
Experimental Protocol: Antibacterial Assay
This protocol outlines a method for assessing the antibacterial activity of phenyltrimethylammonium bromide against various bacterial strains.[5]
1. Preparation of Bacterial Cultures:
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Five bacterial strains are used: Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.
-
Inoculate each bacterial strain into separate nutrient broth solutions.
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Incubate the cultures at 37°C for 24 hours to achieve sufficient growth.
2. Preparation of Test Solutions:
-
Prepare a stock solution of phenyltrimethylammonium bromide in a suitable solvent (e.g., sterile distilled water).
-
From the stock solution, prepare a series of dilutions to achieve final concentrations ranging from 0.1 M to 0.8 M.
3. Antibacterial Susceptibility Testing (Agar Well Diffusion Method):
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Prepare nutrient agar (B569324) plates.
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Spread a uniform lawn of each bacterial culture onto the surface of separate agar plates.
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Aseptically create wells of a standard diameter in the agar.
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Add a fixed volume of each concentration of the phenyltrimethylammonium bromide solution to the respective wells on each plate.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
4. Data Analysis:
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After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
-
A larger zone of inhibition indicates greater antibacterial activity.
-
Compare the zones of inhibition for different concentrations of phenyltrimethylammonium bromide and against the controls to determine the minimum inhibitory concentration (MIC).
Applications and Mechanisms of Action
Phenyltrimethylammonium bromide is a versatile compound with applications in organic synthesis and as a biocidal agent.
Caption: Key applications and mechanisms of phenyltrimethylammonium bromide.
Phase Transfer Catalysis
Phenyltrimethylammonium bromide is widely used as a phase transfer catalyst in organic synthesis.[2] It facilitates reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2] The quaternary ammonium cation is lipophilic enough to be soluble in the organic phase, yet it can pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, allowing the anion to react with the organic substrate.[6][7] This mechanism enhances reaction rates and yields, and can eliminate the need for harsh solvents.[8]
Antimicrobial Activity
As a quaternary ammonium compound, phenyltrimethylammonium bromide exhibits antimicrobial properties.[1] It can act against a range of bacteria and fungi.[5] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis and death. Its amphiphilic nature, with a positively charged hydrophilic head and a hydrophobic phenyl group, allows it to interact with and destabilize the phospholipid bilayer of microbial cell membranes.[1]
Safety and Handling
Phenyltrimethylammonium bromide is an irritant to the skin, eyes, and respiratory system.[4] It is also toxic by ingestion and skin absorption. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] As it is hygroscopic, it should be kept in a tightly sealed container to prevent moisture absorption.[6]
References
- 1. CAS 16056-11-4: Phenyltrimethylammonium bromide [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trimethylphenylammonium bromide (Phenyltrimethylammonium bromide) | Biochemical Assay Reagents | 16056-11-4 | Invivochem [invivochem.com]
- 4. Phenyltrimethylammonium bromide | C9H14BrN | CID 27663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]
- 8. dalalinstitute.com [dalalinstitute.com]
